Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
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Overview
Description
Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a synthetic organic compound that belongs to the class of isothiochromenes. This compound is characterized by its unique structure, which includes a propan-2-yl ester group, two methoxy groups, and an oxoisothiochromene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions including methylation, esterification, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can lead to the formation of alcohols or other reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1-oxoisothiochromene-3-carboxylate: Lacks the propan-2-yl ester group.
Propan-2-yl 7,8-dimethoxy-1-oxoisochromene-3-carboxylate: Similar structure but with an isochromene core instead of isothiochromene.
Uniqueness
Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is unique due to the presence of both the propan-2-yl ester group and the isothiochromene core. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZDVLBOZYTKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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